(3-Fluorophenyl)carbamic acid benzyl ester
Overview
Description
Synthesis Analysis
The synthesis of related fluorophenyl carbamic acid esters involves several steps, including esterification, oxidation, and catalytic reduction. For instance, the synthesis of a related compound, [(2S)-(3-Fluorophenyl)-(1S)-(5-oxotetrahydrofuran-2-yl)ethyl]carbamic acid tert-butyl ester, starts from S-BOC-(3-fluorophenyl)alanine and involves a Barbier reaction followed by oxidative opening of an acetal group and selective reduction . This suggests that the synthesis of (3-Fluorophenyl)carbamic acid benzyl ester could also involve complex steps, including protection and deprotection of functional groups, to ensure the correct stereochemistry and functional group positioning.
Molecular Structure Analysis
The molecular structure of compounds with fluorophenyl groups and carbamic acid esters can be quite complex. For example, the crystal structure of a related compound, {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, shows intermolecular hydrogen bonding and non-planar benzene rings with a dihedral angle of 11.11°, indicating that the presence of the fluorophenyl group can influence the overall molecular conformation . This information can be extrapolated to suggest that (3-Fluorophenyl)carbamic acid benzyl ester may also exhibit specific conformational characteristics due to the influence of the fluorophenyl group.
Chemical Reactions Analysis
The fluorophenyl group is known to participate in various chemical reactions due to the electronegativity of the fluorine atom. In the context of carbamic acid esters, the presence of the fluorophenyl group could affect the reactivity of the ester moiety. For example, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves esterification, rearrangement, and cyclization steps, which are influenced by the fluorine substituent . These reactions could be relevant when considering the chemical reactivity of (3-Fluorophenyl)carbamic acid benzyl ester.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl carbamic acid esters are not directly discussed in the provided papers. However, the presence of the fluorophenyl group is likely to affect properties such as solubility, boiling point, and stability. For instance, the antiproliferative effects of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters against breast cancer cell lines indicate that the introduction of a fluorine atom can significantly enhance biological activity . This suggests that (3-Fluorophenyl)carbamic acid benzyl ester may also exhibit unique biological properties due to the presence of the fluorophenyl group.
Scientific Research Applications
Structural Analysis and Synthesis
- Absolute Configuration Analysis : X-ray diffraction studies on compounds related to (3-Fluorophenyl)carbamic acid benzyl ester, specifically the benzyl ester of 3-methyl-4-phenyl-4-piperidinecarboxylic acid, reveal details about their absolute configurations and molecular geometries (Peeters, Blaton, & Ranter, 1994).
- Stereospecific Nickel-Catalyzed Cross-Coupling : Research on stereospecific coupling of benzylic carbamates (a class including (3-Fluorophenyl)carbamic acid benzyl ester) with arylboronic esters has been developed. This process allows control over the stereochemistry of the product, critical in pharmaceutical synthesis (Harris et al., 2013).
Pharmacological Research
- Analysis of Analogues for Physostigmine-Like Action : A study evaluated various carbamic esters (including analogues of (3-Fluorophenyl)carbamic acid benzyl ester) for actions similar to physostigmine, a drug used in treating disorders like glaucoma and myasthenia gravis (Aeschlimann & Reinert, 1931).
Material Synthesis
- Large-Scale Synthesis Development : Research focused on synthetic methods for large-scale production of substituted aromatic alkynes, including (S)-[4-(3-chloro-5-ethynyl-4-fluoro-phenyl)-1-methyl-butyl]-carbamic acid benzyl ester, highlighting the importance of these compounds in industrial applications (Martynow, Hanselmann, Duffy, & Bhattacharjee, 2019).
Antibacterial Agents Development
- Gram-Positive Bacteria Inhibition : A series of (3-benzyl-5-hydroxyphenyl)carbamates, closely related to (3-Fluorophenyl)carbamic acid benzyl ester, showed potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, indicating potential applications in developing new antibacterial agents (Liang et al., 2020).
Environmental Safety and Degradation
- Deprotection Studies for Environmental Safety : Studies on the deprotection of tert-butyl carbamates, esters, and ethers, which include derivatives similar to (3-Fluorophenyl)carbamic acid benzyl ester, have been conducted to understand their breakdown and impact on the environment. These studies focus on using mild and environmentally benign reagents for deprotection (Li et al., 2006).
properties
IUPAC Name |
benzyl N-(3-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLKGCMCFFJNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358442 | |
Record name | Benzyl (3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)carbamic acid benzyl ester | |
CAS RN |
149524-47-0 | |
Record name | (3-Fluorophenyl)carbamic acid benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149524-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Fluorophenyl)-carbamic acid benzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.